

# A Technical Guide to Bictegravir Sodium for HIV-1 Treatment Research

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Compound of Interest		
Compound Name:	Bictegravir Sodium	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bictegravir (BIC), a potent integrase strand transfer inhibitor (INSTI), for professionals engaged in HIV-1 research and antiretroviral drug development. Bictegravir is a core component of the single-tablet regimen Biktarvy®, which also contains emtricitabine (FTC) and tenofovir alafenamide (TAF).[1][2]

## Introduction to Bictegravir

Bictegravir is a second-generation INSTI that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3][4] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Bictegravir effectively halts the viral replication cycle.[3] [5] It is administered as its monosodium salt, **Bictegravir sodium**.[6] The fixed-dose combination tablet, Biktarvy®, contains 50 mg of bictegravir, 200 mg of emtricitabine, and 25 mg of tenofovir alafenamide.[1][7]

Chemical and Physical Properties:

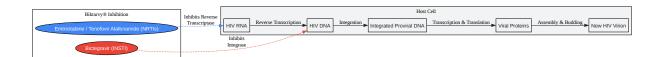


Property	Value	
Chemical Name	(2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][8] [9]oxazepine-10-carboxamide[3]	
Molecular Formula	C21H18F3N3O5[3]	
Molecular Weight	449.4 g/mol [6]	
Sodium Salt Formula	C21H17F3N3NaO5[6]	
Sodium Salt M.W.	471.4 g/mol [10]	
Solubility	0.1 mg/mL in water at 20°C[10]	
Appearance	Off-white to yellow solid[10]	

### **Mechanism of Action**

Bictegravir's primary mechanism of action is the inhibition of the HIV-1 integrase enzyme.[11] This prevents the integration of viral DNA into the host genome, a critical step for the propagation of the virus.[5] The combination therapy Biktarvy® includes two other active components: Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), becomes phosphorylated to emtricitabine 5'-triphosphate, which competes with deoxycytidine 5'-triphosphate and gets incorporated into viral DNA, preventing chain elongation.[5] Tenofovir alafenamide, another NRTI and a prodrug of tenofovir, is converted intracellularly to tenofovir diphosphate, which inhibits HIV-1 replication by being incorporated into viral DNA by the reverse transcriptase, leading to DNA chain-termination.[2][5]

Below is a diagram illustrating the HIV-1 replication cycle and the points of inhibition for the components of Biktarvy®.





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Caption: HIV-1 Replication Cycle and Biktarvy® Inhibition Points.

### **Preclinical Research: In Vitro Studies**

Bictegravir demonstrates potent antiviral activity against a broad range of HIV-1 isolates.[9] In vitro studies have shown strong dose-dependent activity in various cell lines.[8]

Table 1: In Vitro Antiviral Activity of Bictegravir against HIV-1

Cell Line/Isolate	EC50 (nM)	Reference
HIV-1NL4-3 (single-cycle assay)	1.7	[8]
Group M HIV-1 Isolates	1.2 to 2.1	[8]
Group O HIV-1 Isolates	1.4 to 2.5	[8]
MT-2 Cells (HIV-1IIIB)	1.5	[9]
MT-4 Cells (HIV-1IIIB)	2.4	[9]

EC50: 50% effective concentration.

Bictegravir has a high barrier to the development of resistance.[12] It maintains potent activity against HIV-1 variants that are resistant to other classes of antiretroviral drugs.[9] Its resistance profile is notably improved compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), and is comparable to dolutegravir (DTG).[9]

Table 2: Bictegravir Activity against INSTI-Resistant HIV-1 Mutants

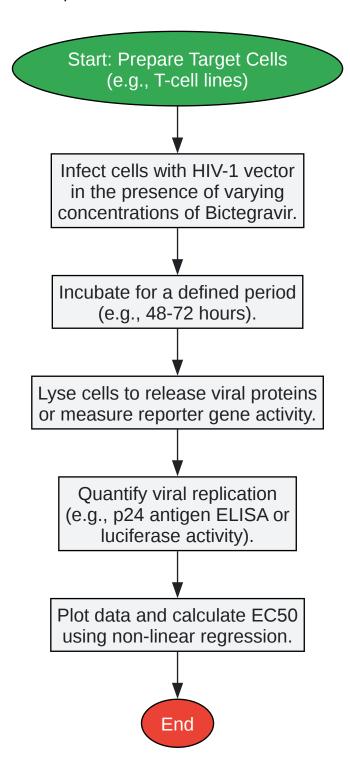
Mutation	Fold Change in EC50 vs. Wild-Type	Reference
G140S/Q148H	2.0	[8]
E138K/G140S/Q148R	2.3	[8]
M50I/R263K	2.8	[9]



Fold change indicates the reduction in susceptibility to the drug.

In Vitro Antiviral Activity Assay (Single-Cycle Infection):

A common method to determine the 50% effective concentration (EC50) involves a single-cycle infection assay. The general steps are outlined below.





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